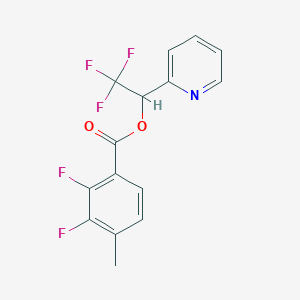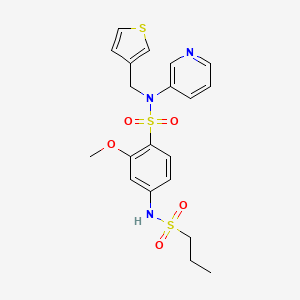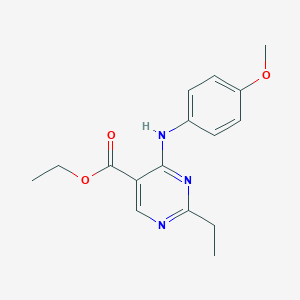
Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate, also known as EPC, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In materials science, this compound has been explored for its potential use as a building block for the synthesis of novel materials.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of cancer cell growth. Physiologically, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate. One direction is to investigate its potential applications in the field of materials science, particularly in the synthesis of novel materials. Another direction is to further explore its anti-cancer properties and potential use as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its synthesis method is relatively complex, but it has shown promising results in inhibiting cancer cell growth and has potential as a drug delivery system. Further research is needed to fully understand its mechanism of action and physiological effects and to explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of Ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate involves a multi-step process that includes the reaction of 2-ethyl-4-amino-5-carboxypyrimidine with 4-methylaniline in the presence of ethyl chloroformate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Propiedades
IUPAC Name |
ethyl 2-ethyl-4-(4-methylanilino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14-17-10-13(16(20)21-5-2)15(19-14)18-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCDNDOAOWLXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![1-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7434090.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)
![6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7434100.png)


![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)